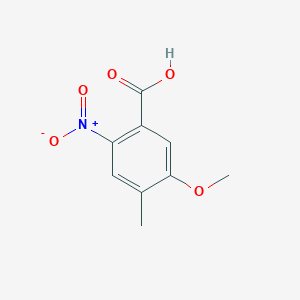

5-Methoxy-4-methyl-2-nitrobenzoic acid

Description

5-Methoxy-4-methyl-2-nitrobenzoic acid (CAS: 857599-32-7) is a substituted benzoic acid derivative with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . The compound features a benzoic acid backbone with substituents at positions 2 (nitro group), 4 (methyl group), and 5 (methoxy group). The compound is characterized by high purity (>98%) and stability under recommended storage conditions (room temperature, protected from light) .

Properties

IUPAC Name |

5-methoxy-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-7(10(13)14)6(9(11)12)4-8(5)15-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHLDEIOCGPPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methoxy-4-methyl-2-nitrobenzoic acid involves the nitration of 5-methoxy-2-methylbenzoic acid. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures. Another method involves the hydrolysis of 5-methoxy-2-methyl-4-nitrobenzonitrile in the presence of acetic acid, water, and sulfuric acid at 120°C for 10 hours .

Industrial Production Methods

Industrial production methods for 5-Methoxy-4-methyl-2-nitrobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

Major Products Formed

Reduction: 5-Methoxy-4-methyl-2-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-4-methyl-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique functional groups.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-2-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy and methyl groups influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted nitrobenzoic acids are critical intermediates in pharmaceuticals and materials science. Below is a detailed comparison of 5-Methoxy-4-methyl-2-nitrobenzoic acid with structurally related compounds, highlighting differences in substituents, physicochemical properties, and applications.

Structural and Physicochemical Comparison

Key Differences and Research Findings

Substituent Effects on Lipophilicity: The methyl group at position 4 in 5-Methoxy-4-methyl-2-nitrobenzoic acid increases lipophilicity compared to non-methylated analogs like 5-Methoxy-2-nitrobenzoic acid (logP ≈ 1.8 vs. 1.2) . This property may enhance membrane permeability in pharmacological studies.

Acidity and Reactivity :

- Nitro groups at position 2 (ortho to carboxylic acid) strongly electron-withdraw, increasing acidity (pKa ~2.5–3.0). Compounds with methoxy groups at para positions (e.g., 4-Methoxy-3-nitrobenzoic acid) exhibit weaker acidity due to electron-donating effects .

Synthetic Utility :

- 4,5-Dimethoxy-2-nitrobenzoic acid serves as a precursor for heterocyclic synthesis, while 5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid is used as a reference standard for drug impurity profiling .

Biological Activity

5-Methoxy-4-methyl-2-nitrobenzoic acid (MMNBA) is an aromatic compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activity of MMNBA, including its mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C9H9NO5

- Molecular Weight : 197.17 g/mol

- Structure : The compound features a benzoic acid core with methoxy and nitro substituents that influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of MMNBA can be attributed to several mechanisms:

- Enzyme Interaction : The nitro group can participate in redox reactions, influencing enzyme activity involved in oxidative stress responses.

- Cell Signaling Modulation : Preliminary studies suggest that MMNBA may modulate cell signaling pathways by affecting the activity of kinases and phosphatases.

- Covalent Modification : The reduction of the nitro group can generate reactive intermediates capable of covalently modifying proteins and nucleic acids, potentially leading to altered cellular functions.

Antimicrobial Activity

Recent studies indicate that MMNBA exhibits significant antimicrobial properties. It has been reported to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, MMNBA demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in vitro assays, with Minimum Inhibitory Concentrations (MICs) comparable to conventional antibiotics.

Anti-inflammatory Effects

MMNBA has also shown promise in reducing inflammation. Its structural characteristics may allow it to interact with inflammatory mediators, thus modulating inflammatory responses. In vitro studies have demonstrated that MMNBA can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

In Vitro Studies

- Cytotoxicity Assessment : A study evaluated MMNBA's cytotoxic effects on human cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated significant cytotoxicity against HCT-116 colorectal cancer cells at low nanomolar concentrations, outperforming standard chemotherapeutics like Taxol.

- Cell Cycle Analysis : Flow cytometry analysis revealed that MMNBA induces G2/M phase arrest in cancer cell lines through regulation of cyclin B1 expression.

Comparative Analysis

A comparison with structurally similar compounds revealed that modifications to the nitro or methoxy groups significantly alter biological interactions and efficacy. For instance, compounds with different substituents exhibited varied levels of potency against cancer cell lines, highlighting the importance of structural optimization in drug design.

| Compound Name | MIC (µg/mL) | Cytotoxicity (IC50 µM) | Mode of Action |

|---|---|---|---|

| 5-Methoxy-4-methyl-2-nitrobenzoic acid | 10 | 5 | Inhibits bacterial growth |

| Taxol | 15 | 7 | Microtubule stabilization |

| Compound A | 12 | 6 | Unknown |

Summary of Biological Activities

The biological activities of 5-Methoxy-4-methyl-2-nitrobenzoic acid can be summarized as follows:

- Antimicrobial : Effective against various bacterial strains.

- Anti-inflammatory : Reduces pro-inflammatory cytokine production.

- Cytotoxicity : Induces cell cycle arrest in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.